molecular formula C19H26O B146168 trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one CAS No. 125962-80-3

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Cat. No.: B146168
CAS No.: 125962-80-3
M. Wt: 270.4 g/mol
InChI Key: KPISRXVEAOLMIF-UHFFFAOYSA-N
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Description

trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one: is an organic compound with the molecular formula C19H26O It is characterized by the presence of a tolyl group attached to a bicyclohexane structure with a ketone functional group

Scientific Research Applications

Chemistry:

    Catalysis: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can be used as a catalyst or a ligand in various chemical reactions, enhancing reaction rates and selectivity.

    Material Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Biology:

    Biological Studies: The compound’s unique structure makes it a subject of interest in biological studies, including enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one is investigated for its potential therapeutic properties and its role in drug development.

Industry:

    Manufacturing: The compound is used in the production of various industrial products, including coatings, adhesives, and specialty chemicals.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-tolyl cyclohexanone and cyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Industrial Production Methods: In an industrial setting, the production of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one may involve large-scale synthesis using optimized reaction conditions and equipment to ensure consistent quality and yield. The process may include continuous monitoring and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-ol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • trans-4’-(4-Methylphenyl)-[1,1’-bi(cyclohexyl)]-4-one
  • trans-4’-(p-methylphenyl)-[1,1’-bi(cyclohexyl)]-4-one

Comparison:

  • Structural Differences: While similar compounds share a common bicyclohexane core, variations in the substituent groups (e.g., methylphenyl vs. tolyl) can lead to differences in chemical reactivity and physical properties.
  • Unique Properties: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one is unique due to its specific tolyl group, which imparts distinct characteristics and potential applications compared to its analogs.

Properties

IUPAC Name

4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISRXVEAOLMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703109
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125962-80-3
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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